molecular formula C4H10N2O2 B1599935 3-(N-Methylamino)-D-alanine CAS No. 20790-78-7

3-(N-Methylamino)-D-alanine

Cat. No.: B1599935
CAS No.: 20790-78-7
M. Wt: 118.13 g/mol
InChI Key: UJVHVMNGOZXSOZ-GSVOUGTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Methylamino)-D-alanine typically involves the methylation of D-alanine. One common method is the reductive amination of pyruvic acid with methylamine, followed by the reduction of the resulting imine . The reaction conditions often require a catalyst such as sodium cyanoborohydride to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound is less common due to its neurotoxic properties. when produced, it is typically synthesized in controlled laboratory environments to ensure safety and precision .

Chemical Reactions Analysis

Types of Reactions

3-(N-Methylamino)-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce simpler amines .

Scientific Research Applications

3-(N-Methylamino)-D-alanine has several scientific research applications:

Mechanism of Action

The neurotoxic effects of 3-(N-Methylamino)-D-alanine are primarily due to its ability to mimic the neurotransmitter glutamate. It binds to glutamate receptors, leading to excitotoxicity and neuronal damage. This compound also disrupts enzyme and transporter functions, enhances oxidative stress, and interferes with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    β-N-Methylamino-L-alanine: Another non-proteinogenic amino acid with similar neurotoxic properties.

    2-Amino-3-(methylamino)propanoic acid: Shares structural similarities and neurotoxic effects.

Uniqueness

3-(N-Methylamino)-D-alanine is unique due to its specific configuration and the distinct pathways it affects in the nervous system. Its ability to mimic glutamate and induce excitotoxicity sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-3-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVHVMNGOZXSOZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426433
Record name 3-(N-Methylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20790-78-7
Record name 3-(N-Methylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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